molecular formula C9H3Cl2F4NO2 B010239 3,5-DICHLORO-4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL ISOCYANATE CAS No. 104147-33-3

3,5-DICHLORO-4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL ISOCYANATE

Cat. No.: B010239
CAS No.: 104147-33-3
M. Wt: 304.02 g/mol
InChI Key: DIBJOUIDJQRDBM-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene: is an organic compound with a complex structure that includes both chlorine and fluorine atoms, as well as an isocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,3-dichloro-2-nitrobenzene with 1,1,2,2-tetrafluoroethanol under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Addition Reactions: The isocyanate group can react with amines to form ureas.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Addition Reactions: Amines are commonly used to react with the isocyanate group.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Substitution Reactions: Products include substituted aromatic compounds.

    Addition Reactions: Products include ureas and carbamates.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene involves its reactivity with nucleophiles, particularly amines. The isocyanate group reacts with amines to form stable urea linkages, which are crucial in the formation of polymers and other complex structures . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

  • 1,3-Dichloro-5-isocyanatobenzene
  • 1,3-Dichloro-2-nitrobenzene
  • 1,1,2,2-Tetrafluoroethoxybenzene

Comparison: 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the isocyanate group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds .

Properties

IUPAC Name

1,3-dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F4NO2/c10-5-1-4(16-3-17)2-6(11)7(5)18-9(14,15)8(12)13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBJOUIDJQRDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(C(F)F)(F)F)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603886
Record name 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104147-33-3
Record name 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104147-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

33.4 g of 3,5-dichloro-4-(1,1,2,2,-tetrafluoroethoxy)aniline are dissolved in 130 ml of chlorobenzene. With stirring, this solution is added dropwise at 22° C. to a solution consisting of 90 g of toluene containing 20% by weight of phosgene and of 100 ml of dioxane and 300 ml of chlorobenzene. The reaction mixture is stirred for 1 hour at room temperature, 1 hour at 50° C. and then 1 hour at 80° C. The reaction mixture is subsequently concentrated in a water-jet vacuum and then distilled under high vacuum, affording the title compound of the formula ##STR8## as a colourless oil. Boiling point 81°-83° C./2.5 mbar.
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

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